Methyl 1-aminocyclopropanecarboxylate

Description

Structural Classification within Aminocyclopropane Carboxylates

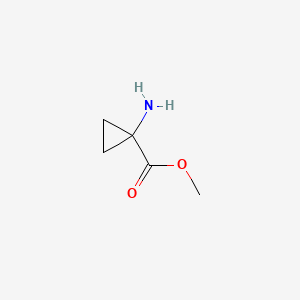

Methyl 1-aminocyclopropanecarboxylate (B118819), also known as methyl-ACC, is structurally classified as the methyl ester of 1-aminocyclopropane-1-carboxylic acid (ACC). researchgate.net ACC is a non-proteinogenic cyclic amino acid that functions as the direct precursor to the plant hormone ethylene (B1197577). frontiersin.orgnih.gov The core structure of these compounds is a three-membered cyclopropane (B1198618) ring substituted with both an amino group (-NH2) and a carboxyl group (-COOH) at the same carbon atom. wikipedia.org

In Methyl 1-aminocyclopropanecarboxylate, the acidic proton of the carboxyl group in ACC is replaced by a methyl group (-CH3). This esterification modifies the chemical properties of the molecule while retaining the fundamental aminocyclopropane backbone, making it a key structural analogue of ACC. researchgate.netvda.lt This structural similarity is central to its biological activity and its utility in probing the ethylene biosynthesis and signaling pathways.

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value |

| IUPAC Name | methyl 1-aminocyclopropane-1-carboxylate;hydrochloride nih.gov |

| Synonyms | 1-Aminocyclopropanecarboxylic acid methyl ester hydrochloride, methyl-ACC researchgate.netsigmaaldrich.com |

| Molecular Formula | C5H9NO2 · HCl sigmaaldrich.com |

| Molar Mass | 151.59 g/mol nih.govsigmaaldrich.com |

| CAS Number | 72784-42-0 nih.govsigmaaldrich.com |

Historical Context of Analogue Discovery in Plant Biology

The investigation of aminocyclopropane carboxylates is intrinsically linked to the study of ethylene, a simple gaseous molecule with profound effects on plant physiology. The role of ethylene as a plant growth regulator was first reported by the Russian scientist Dimitry Neljubov in 1901, who observed its effects on dark-grown pea seedlings. frontiersin.orgoup.com However, the biochemical pathway for its production remained unknown for decades.

A major breakthrough occurred in 1979 when Adams and Yang identified 1-aminocyclopropane-1-carboxylic acid (ACC) as the key intermediate and direct precursor to ethylene in plant tissues. frontiersin.orgnih.gov This discovery elucidated the core steps of the ethylene biosynthesis pathway, often called the Yang Cycle. In this pathway, the amino acid methionine is converted to S-adenosyl-L-methionine (SAM), which is then transformed into ACC by the enzyme ACC synthase (ACS). frontiersin.orgnih.gov In the final step, ACC is oxidized to form ethylene by the enzyme ACC oxidase (ACO). frontiersin.orgoup.com

The identification of ACC as the penultimate precursor spurred the synthesis and study of numerous structural analogues. researchgate.netvda.lt Researchers developed these analogues to serve as chemical probes to explore the specificity of the enzymes involved, particularly ACC oxidase. Many of the early-studied ACC analogues were found to act as competitive inhibitors or antagonists of the ethylene pathway, binding to ACC oxidase without being converted to ethylene, thereby blocking its production. researchgate.netvda.lt This historical focus on antagonists set the stage for the later discovery of analogues with different modes of action.

Current Research Paradigms and Scope of Investigation for this compound

In contrast to many of its predecessors that act as inhibitors, recent research has identified this compound as a novel agonist of the ethylene response in plants. researchgate.netvda.lt This finding has shifted the research paradigm, presenting methyl-ACC as a tool to activate, rather than block, ethylene-related physiological processes.

Detailed studies have demonstrated that the application of this compound triggers enhanced ethylene-related responses that are similar to the effects of applying ACC itself. researchgate.netvda.lt These observed effects form the core of its current scope of investigation and include:

Restrained root elongation researchgate.netvda.lt

An increased number of root hairs researchgate.netvda.lt

Promotion of dark-induced leaf senescence researchgate.netvda.lt

Accelerated ripening of postharvest tomato fruit researchgate.netvda.lt

Mechanistic studies have revealed that treatment with methyl-ACC leads to a significant increase in ethylene release from plant tissues. researchgate.netvda.lt A key finding from in vivo and in vitro enzymatic assays is that this compound does not appear to have an obvious effect on the activity of the ACC oxidase (ACO) enzyme, which is the final step in ethylene production. researchgate.netvda.lt Instead, current research indicates that its mode of action involves the upregulation of the expression of ethylene biosynthesis genes. researchgate.netvda.lt This suggests that methyl-ACC stimulates the plant's own machinery to produce more ethylene, rather than being directly converted itself. These findings establish this compound as a valuable molecular probe for dissecting the regulatory networks of hormone signaling and present it as a potential plant growth regulator. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHMCEYIMFSLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370671 | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-43-1 | |

| Record name | Methyl 1-aminocyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72784-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interplay of Methyl 1 Aminocyclopropanecarboxylate with Ethylene Biosynthesis and Signaling Pathways

Methyl 1-aminocyclopropanecarboxylate (B118819) as a Structural Analog of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Methyl 1-aminocyclopropanecarboxylate (also referred to as methyl-ACC) is a chemical compound recognized as a structural analog of 1-Aminocyclopropane-1-carboxylic acid (ACC). vda.ltresearchgate.net ACC is a pivotal, non-proteinogenic amino acid that functions as the direct precursor to the plant hormone ethylene (B1197577) in the well-established ethylene biosynthesis pathway. nih.govfrontiersin.orgfrontiersin.org The biosynthesis of ethylene in plants initiates with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). frontiersin.orgresearchgate.net The enzyme ACC synthase (ACS) then catalyzes the conversion of SAM to ACC. researchgate.netnih.gov In the final, rate-limiting step, ACC is oxidized by ACC oxidase (ACO) to produce ethylene. frontiersin.orgfrontiersin.org

The structural similarity between this compound and ACC is the foundation of its biological activity. This analogy allows it to interact with the plant's metabolic and signaling pathways that are normally governed by ACC, leading to significant physiological responses. vda.ltresearchgate.net While many structural analogs of ACC have been identified as ethylene antagonists that competitively bind to ACC oxidase, this compound exhibits a distinct mode of action. vda.ltresearchgate.net

Mechanism of Action as an Ethylene Agonist in Plant Systems

This compound functions as an agonist of the ethylene response in plants. vda.ltresearchgate.net Unlike antagonists that block hormonal responses, an agonist mimics the action of the natural ligand, in this case, ACC, to enhance or trigger a similar physiological outcome. Research has demonstrated that the application of methyl-ACC to plants elicits responses characteristic of ethylene exposure. These effects include the restraint of root elongation, an increase in the number of root hairs, promotion of dark-induced leaf senescence, and accelerated ripening of post-harvest fruits like tomatoes. researchgate.net This agonist activity positions methyl-ACC as a compound that can effectively stimulate the ethylene signaling cascade. vda.ltresearchgate.net

A primary indicator of the ethylene agonist activity of this compound is its direct effect on the quantity of ethylene released by plant tissues. Studies have shown that treatment with this compound leads to a significant increase in ethylene emission. For instance, in detached tomato leaves, a substantially higher amount of ethylene release was detected from samples treated with methyl-ACC compared to untreated controls. vda.ltresearchgate.net This demonstrates that the compound actively promotes the biosynthesis or release of ethylene, leading to an elevated concentration of the gaseous hormone. researchgate.net

Table 1: Effect of this compound on Ethylene Release in Tomato Leaves

| Treatment Group | Ethylene Release | Outcome |

| Mock Control | Baseline Level | Normal ethylene emission. |

| This compound | Higher than Control researchgate.net | Enhanced ethylene release. researchgate.net |

The mechanism by which this compound enhances ethylene production involves the transcriptional regulation of genes central to the ethylene biosynthesis pathway. vda.lt Analysis using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) has revealed a generally upregulated expression of ethylene biosynthesis genes in plant tissues, such as detached tomato leaves, following treatment with methyl-ACC. vda.ltresearchgate.net The ethylene biosynthesis pathway is primarily regulated by the expression and activity of two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO). nih.govnih.gov The upregulation of the genes encoding these enzymes leads to an increased capacity for the plant to synthesize ethylene. vda.lt

Table 2: Observed Transcriptional Changes in Ethylene Biosynthesis Genes Following this compound Treatment

| Gene Category | Effect of this compound | Consequence |

| Ethylene Biosynthesis Genes (e.g., ACS, ACO) | Generally Upregulated Expression vda.ltresearchgate.net | Increased potential for ethylene synthesis. vda.lt |

Comparative Analysis with Ethylene Antagonists and Inhibitors

The action of this compound as an ethylene agonist is best understood when compared and contrasted with compounds that inhibit ethylene biosynthesis or block its signaling pathway.

A significant point of differentiation for this compound lies in its interaction with ACC oxidase (ACO), the enzyme that catalyzes the final step of ethylene synthesis. vda.lt Many ACC analogs function as ethylene antagonists by competitively binding to and inhibiting the activity of ACO. researchgate.net However, research indicates that methyl-ACC does not follow this mechanism. Both in vivo and in vitro enzymatic analyses have shown that this compound has no obvious effect on the total activity of ACO in detached tomato leaves, nor on the activity of the specific recombinant ACO isoform, SlACO1. vda.ltresearchgate.net This finding clearly distinguishes it from competitive inhibitors of ACC oxidase, as it promotes ethylene-related responses without directly inhibiting this key enzyme. vda.lt

The effects of this compound are in direct opposition to those of ethylene receptor blockers. Ethylene signaling is initiated when the hormone binds to receptors located in the endoplasmic reticulum membrane. nih.gov Ethylene receptor blockers, such as 1-methylcyclopropene (B38975) (1-MCP), are compounds that occupy these ethylene receptors, thereby preventing ethylene from binding and initiating its signaling cascade. frontiersin.org This blockage effectively inhibits all downstream ethylene responses, such as ripening and senescence. frontiersin.org

In contrast, methyl-ACC acts as an agonist, promoting and enhancing these very same ethylene-related responses. vda.ltresearchgate.net While a receptor blocker renders a plant insensitive to ethylene, methyl-ACC effectively increases the ethylene stimulus, leading to a heightened physiological response. vda.ltfrontiersin.org

Table 3: Comparative Effects of this compound and Ethylene Pathway Inhibitors

| Compound Type | Mechanism of Action | Overall Physiological Effect |

| This compound | Ethylene Agonist; upregulates biosynthesis genes. vda.ltresearchgate.net | Promotes and enhances ethylene-related responses (e.g., ripening, senescence). researchgate.net |

| ACC Oxidase Inhibitors | Competitively inhibit the ACO enzyme, blocking ACC conversion to ethylene. researchgate.net | Inhibit ethylene production and subsequent responses. |

| Ethylene Receptor Blockers (e.g., 1-MCP) | Bind to ethylene receptors, preventing ethylene signaling. frontiersin.org | Inhibit ethylene responses, making tissue insensitive to ethylene. frontiersin.org |

Ethylene Biosynthesis Pathway Dynamics and the Role of Precursors

The biosynthesis of ethylene is a fundamental process in plant physiology, with its regulation being critical for normal growth and development. maxapress.com The pathway is elegantly simple in its core reactions yet is subject to complex multilevel control. nih.gov It begins with the amino acid methionine and proceeds through a series of enzymatic steps to produce ethylene. maxapress.com The precise control of this pathway allows plants to modulate ethylene levels in response to various developmental cues and environmental stimuli. frontiersin.org

The journey of ethylene biosynthesis commences with S-Adenosyl-L-methionine (SAM), a molecule derived from the reaction between methionine and adenosine (B11128) triphosphate (ATP). maxapress.commaxapress.com This conversion is catalyzed by the enzyme SAM synthetase (SAMS). nih.govmaxapress.com SAM is a pivotal metabolite in plant cells, serving not only as the precursor for ethylene but also for the biosynthesis of polyamines and as a primary methyl group donor in numerous transmethylation reactions. nih.gov The availability of SAM is therefore a critical factor influencing the rate of ethylene production. nih.gov The homeostasis of the SAM pool is tightly regulated through both transcriptional and post-translational control of SAMS, as well as the metabolic flux through related pathways like the Yang cycle. nih.gov

| Molecule | Role | Enzyme Involved |

|---|---|---|

| Methionine | Initial Precursor | - |

| ATP (Adenosine triphosphate) | Energy and Adenosyl Group Donor | SAM synthetase (SAMS) |

| S-Adenosyl-L-methionine (SAM) | Primary Substrate for Ethylene Synthesis | SAM synthetase (SAMS) |

The first committed and often rate-limiting step in ethylene biosynthesis is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA). maxapress.commaxapress.com This crucial reaction is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS). maxapress.commaxapress.com ACS belongs to the family of lyases and utilizes pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, as a cofactor to facilitate the reaction through a quinonoid zwitterion intermediate. wikipedia.org

The regulation of ACS is a central point of control for ethylene production and occurs at multiple levels. maxapress.com This includes transcriptional regulation, where the expression of various ACS genes is controlled by developmental cues and environmental stimuli, and post-translational modifications that affect the stability and activity of the ACS protein. nih.govmaxapress.com For instance, in climacteric fruits like tomatoes, different ACS genes are expressed during the transition from unripe to ripe stages, contributing to the shift from low, basal ethylene production (System 1) to a burst of autocatalytic ethylene production (System 2). nih.govmdpi.com

The final step in the ethylene biosynthesis pathway is the oxidation of ACC to ethylene, carbon dioxide, and cyanide. maxapress.comyoutube.com This reaction is catalyzed by 1-aminocyclopropane-1-carboxylic acid oxidase (ACO). researchgate.netnih.gov ACO is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins. nih.govmdpi.com The catalytic mechanism of ACO requires molecular oxygen and is activated by bicarbonate. frontiersin.orgnih.gov

While ACS has traditionally been considered the primary rate-limiting enzyme, a growing body of evidence indicates that under certain conditions and during specific developmental processes, ACO can also be the rate-limiting step in ethylene production. frontiersin.orgnih.gov This highlights the importance of the stringent regulation of the ACO protein family, which, like ACS, is subject to transcriptional, post-transcriptional, and post-translational control. uax.com

| Enzyme | Substrate | Product(s) | Cofactor/Activator | Significance |

|---|---|---|---|---|

| 1-Aminocyclopropane-1-carboxylic Acid Synthase (ACS) | S-Adenosyl-L-methionine (SAM) | 1-Aminocyclopropane-1-carboxylic acid (ACC), 5'-methylthioadenosine (MTA) | Pyridoxal phosphate (PLP) | Often the rate-limiting step; highly regulated. maxapress.commaxapress.com |

| 1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACO) | 1-Aminocyclopropane-1-carboxylic acid (ACC) | Ethylene, Carbon dioxide, Cyanide | Molecular oxygen, Bicarbonate | Final step in ethylene formation; can also be rate-limiting. frontiersin.orgnih.gov |

The conversion of SAM to ACC by ACS also produces 5'-methylthioadenosine (MTA). researchgate.netresearchgate.net To sustain high rates of ethylene production, particularly during processes like fruit ripening, the sulfur atom from the original methionine molecule must be efficiently recycled. maxapress.commaxapress.com This recycling occurs through a metabolic pathway known as the Methionine Salvage Pathway or the Yang Cycle. maxapress.comnormalesup.org

The Yang Cycle regenerates methionine from MTA through a series of enzymatic reactions. researchgate.netyoutube.com This pathway is crucial for maintaining the cellular pool of methionine, ensuring a continuous supply for the synthesis of SAM and, consequently, ethylene. maxapress.comnormalesup.org The ribose moiety of MTA provides the carbon skeleton for the regenerated methionine. normalesup.org The existence of this cycle explains how tissues with low initial methionine levels can produce large amounts of ethylene over extended periods. maxapress.com

Advanced Insights into the Enzymatic and Molecular Mechanisms of Methyl 1 Aminocyclopropanecarboxylate

Molecular Interactions with Ethylene (B1197577) Biosynthesis Enzymes

The ethylene biosynthesis pathway is a critical component of plant physiology, with 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and ACC oxidase (ACO) as the key regulatory enzymes. While methyl 1-aminocyclopropanecarboxylate (B118819) (methyl-ACC) is a structural analog of ACC, its interaction with these enzymes reveals complex regulatory actions that extend beyond simple substrate competition.

In Vitro and In Vivo Characterization of ACO Activity in the Presence of Methyl 1-aminocyclopropanecarboxylate

Recent research has identified this compound as an agonist of ethylene response in plants, capable of inducing effects similar to ACC, such as inhibiting root elongation and promoting leaf senescence. researchgate.net Despite its role as an ethylene agonist, studies have shown that methyl-ACC does not directly influence the catalytic activity of ACC oxidase (ACO), the final enzyme in the ethylene biosynthesis pathway. researchgate.netvda.lt

In vivo and in vitro enzymatic assays have demonstrated that methyl-ACC has no significant effect on the total ACO activity in detached tomato leaves. researchgate.net Furthermore, it does not alter the activity of the recombinant SlACO1 protein, which is the main ACO isoform expressed in this tissue. researchgate.net This indicates that the ethylene-like responses triggered by methyl-ACC are not a result of direct enhancement of ACO's enzymatic function. Instead, treatment with methyl-ACC leads to a higher release of ethylene and a general upregulation in the expression of ethylene biosynthesis genes, suggesting an indirect regulatory mechanism. researchgate.netvda.lt

Investigations into ACS Regulation and Protein Stability by Phytohormones

The regulation of ethylene biosynthesis is tightly controlled, primarily at the level of ACC synthase (ACS), which catalyzes the rate-limiting step: the conversion of S-adenosyl-L-methionine (SAM) to ACC. nih.govbohrium.com The stability of ACS proteins is a key post-transcriptional control point and is significantly influenced by a variety of phytohormones, demonstrating complex crosstalk between signaling pathways. nih.govbohrium.comnih.gov

Cytokinins and brassinosteroids, for instance, act post-transcriptionally to increase the stability of ACS proteins, thereby enhancing ethylene production. bohrium.comnih.gov The cytokinin-induced stabilization of the ACS5 isoform is a rapid process, occurring in less than 60 minutes. nih.gov Brassinosteroids also increase the stability of ACS5, and their effect is additive to that of cytokinin, suggesting that these hormones utilize distinct or convergent regulatory inputs to modulate ethylene biosynthesis. nih.gov

Further research has expanded the list of phytohormones that regulate ACS protein turnover. nih.govbohrium.com Abscisic acid, auxin, gibberellic acid, methyl jasmonic acid, and salicylic (B10762653) acid all differentially regulate the stability of various ACS isoforms. nih.govbohrium.com This intricate regulation allows plants to fine-tune ethylene production in response to a wide array of developmental and environmental signals. nih.gov Additionally, the stability of ACS proteins can be influenced by heterodimerization between different ACS isoforms, where the formation of a dimer can increase the stability of a shorter-lived partner protein. nih.govbohrium.com

Table 1: Influence of Phytohormones on ACS Protein Stability

| Phytohormone | Effect on ACS Protein Stability | Affected ACS Isoforms (Examples) | Reference |

|---|---|---|---|

| Cytokinin | Increases stability | ACS5 | nih.gov |

| Brassinosteroid (BR) | Increases stability | ACS5 | nih.govnih.gov |

| Auxin | Differentially regulates stability | Various isoforms | nih.gov |

| Abscisic Acid (ABA) | Differentially regulates stability | Various isoforms | nih.gov |

| Gibberellic Acid (GA) | Differentially regulates stability | Various isoforms | nih.gov |

| Methyl Jasmonic Acid | Differentially regulates stability | Various isoforms | nih.gov |

| Salicylic Acid | Differentially regulates stability | Various isoforms | nih.gov |

Biochemical Pathways of ACC Conjugation and Deamination

Beyond its conversion to ethylene, the pool of ACC within a plant is regulated through conjugation and deamination pathways. These processes control the availability of ACC for ethylene synthesis and are critical for modulating plant responses to developmental cues and stress. frontiersin.orgfrontiersin.org

Formation of N-Malonyl-1-aminocyclopropane-1-carboxylic Acid (MACC)

A primary mechanism for regulating ACC concentration is its conjugation to form N-Malonyl-1-aminocyclopropane-1-carboxylic acid (MACC). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme ACC N-malonyltransferase, which transfers a malonyl group from malonyl-CoA to the amino group of ACC. frontiersin.orgmdpi.com The formation of MACC is considered a significant regulatory step, as it effectively sequesters ACC, making it unavailable for oxidation into ethylene. kuleuven.be

MACC is often the most abundant conjugate of ACC found in plant tissues, particularly in ripening fruits like tomatoes. frontiersin.orgnih.gov The production of MACC can be induced by ethylene itself, suggesting a negative feedback loop where high ethylene levels promote the inactivation of its own precursor. frontiersin.org While generally considered a biologically inactive end product, some studies have shown that MACC can be hydrolyzed back to ACC under certain conditions, indicating that this conjugation may not be entirely irreversible. frontiersin.orgnih.gov

Enzymatic Activity of 1-Aminocyclopropane-1-carboxylic Acid Deaminase (ACCD) in Microorganisms

The activity of ACCD can be substantial. For example, the fungal endophyte Trichoderma asperellum has been shown to exhibit ACC deaminase activity of up to 330 nmol of α-ketobutyrate produced per milligram of protein per hour. frontiersin.org This enzymatic activity allows the microbe to use ACC as a source of nitrogen while simultaneously benefiting the host plant. researchgate.net Genetic engineering and adaptive laboratory evolution methods have been successfully used to enhance ACCD activity in bacteria, further improving their ability to promote plant growth under stress conditions like drought. nih.gov

Role of Pyridoxal-5′-Phosphate (PLP) in ACCD Catalysis and Cyclopropane (B1198618) Ring Cleavage

The catalytic mechanism of ACC deaminase is dependent on the cofactor pyridoxal-5′-phosphate (PLP), the active form of vitamin B6. nih.govnih.gov PLP is a versatile coenzyme involved in a vast number of enzymatic reactions concerning amino acids. nih.govnih.govfrontiersin.org In the ACCD-catalyzed reaction, PLP plays a critical role in the cleavage of the cyclopropane ring of ACC, an unusual and rare event in PLP-dependent catalysis. nih.gov

The reaction begins with the formation of a Schiff base (an external aldimine) between the amino group of ACC and the aldehyde group of PLP. frontiersin.org The positively charged pyridinium (B92312) ring of PLP then acts as an "electron sink," withdrawing electrons from the substrate. nih.govnih.gov This electron withdrawal facilitates the cleavage of a Cα-Cβ bond of the cyclopropane ring, a key step that is otherwise energetically unfavorable. nih.gov The mechanism involves the generation of a carbanionic intermediate that is stabilized by the delocalized π-system of the PLP cofactor, ultimately leading to ring opening and the formation of α-ketobutyrate and ammonia. nih.govmdpi.com The phosphate (B84403) group of PLP is also believed to play a role in catalysis, potentially as a general acid/base. frontiersin.org

Implications of ACC Conjugates on this compound Metabolism

The metabolism of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene, is intricately regulated not only by its synthesis and conversion to ethylene but also by its conjugation to various molecules. These conjugation processes serve as a crucial mechanism to modulate the intracellular pool of free ACC, thereby influencing the rate of ethylene biosynthesis. mdpi.comfrontiersin.org The formation of ACC conjugates acts as a biochemical shunt, effectively sequestering ACC and preventing its immediate conversion to ethylene. frontiersin.orgresearchgate.net This regulatory step is vital for controlling ethylene-dependent processes under varying developmental and environmental conditions.

Three primary conjugates of ACC have been identified in plants: 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC). mdpi.comfrontiersin.org The formation of these conjugates is catalyzed by specific enzymes that utilize different donor molecules.

1-(malonylamino)cyclopropane-1-carboxylic acid (MACC): This is often the most abundant ACC conjugate found in plant tissues. frontiersin.orgnih.gov Its synthesis is catalyzed by ACC-N-malonyltransferase, which transfers a malonyl group from malonyl-Coenzyme A to the amino group of ACC. nih.govresearchgate.net While initially considered an irreversible end-product, studies have shown that MACC can be hydrolyzed back to ACC, suggesting a dynamic role in regulating ACC homeostasis. frontiersin.orgnih.gov The enzyme responsible for this conversion appears to be inducible by high concentrations of MACC itself. nih.govresearchgate.net

γ-glutamyl-ACC (GACC): This conjugate is formed by the action of γ-glutamyl-transpeptidase, which utilizes glutathione (B108866) as a donor molecule. nih.govresearchgate.net

jasmonyl-ACC (JA-ACC): The formation of this conjugate is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), which links jasmonic acid to ACC. nih.govresearchgate.net Treatment of plants with JA-ACC has been shown to inhibit root growth through the ethylene signaling pathway, indicating that the ACC moiety can be released and converted to ethylene. nih.gov

The conjugation of ACC is not a static process but is influenced by factors such as ethylene levels. Evidence suggests that ethylene can provide positive feedback on the activity of ACC malonyltransferase, leading to increased MACC formation. kuleuven.be This mechanism likely serves to fine-tune ethylene production by reducing the availability of its precursor, ACC. kuleuven.be By controlling the size of the available ACC pool, conjugation provides a sophisticated layer of regulation over ethylene biosynthesis, complementing the transcriptional and post-translational control of the key synthetic enzymes, ACC synthase (ACS) and ACC oxidase (ACO). frontiersin.orgfrontiersin.org

Key ACC Conjugates and Their Characteristics

| ACC Conjugate | Enzyme | Donor Molecule | Significance |

|---|---|---|---|

| 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) | ACC-N-malonyltransferase | Malonyl-CoA | Major conjugate; considered a key regulator of the free ACC pool, with potential for reconversion to ACC. frontiersin.orgnih.govresearchgate.net |

| γ-glutamyl-ACC (GACC) | γ-glutamyl-transpeptidase | Glutathione | Contributes to the overall pool of conjugated ACC. nih.govresearchgate.net |

| jasmonyl-ACC (JA-ACC) | JASMONATE RESISTANT 1 (JAR1) | Jasmonic Acid | Links ethylene and jasmonate signaling pathways; can release ACC to induce ethylene responses. nih.gov |

Ethylene Perception and Downstream Signal Transduction

The perception of ethylene gas initiates a sophisticated signal transduction cascade that culminates in a wide array of physiological and developmental responses in plants. wikipedia.orgmdpi.com This signaling pathway is primarily localized to the membrane of the endoplasmic reticulum (ER) and involves a series of protein-protein interactions and post-translational modifications. mdpi.comresearchgate.net The core of the pathway is a negative regulatory system, meaning that in the absence of ethylene, the signaling pathway is actively repressed. nih.govnih.gov

Ethylene Perception at the ER Membrane

Ethylene is perceived by a family of receptor proteins located in the ER membrane. mdpi.com In the model plant Arabidopsis thaliana, this family includes five members: ETHYLENE RESPONSE 1 (ETR1), ETHYLENE RESPONSE SENSOR 1 (ERS1), ETR2, ETHYLENE INSENSITIVE 4 (EIN4), and ERS2. mdpi.comnih.gov These receptors share homology with bacterial two-component histidine kinases. nih.gov A crucial cofactor for ethylene binding is a copper ion, which is delivered to the receptors by a specific transporter. youtube.com

In the absence of ethylene, these receptors are active and interact with and activate a serine/threonine protein kinase called CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1). nih.govpnas.org CTR1, a member of the Raf kinase family, acts as a central negative regulator of the ethylene signaling pathway. nih.govresearchgate.net The active receptor-CTR1 complex phosphorylates and thereby inactivates another key protein in the pathway, ETHYLENE INSENSITIVE 2 (EIN2), which is also localized to the ER membrane. nih.govresearchgate.net This phosphorylation keeps the downstream signaling cascade switched off. nih.gov

Signal Transduction upon Ethylene Binding

The binding of ethylene to its receptors induces a conformational change that inactivates the receptors. researchgate.netnih.gov This inactivation leads to the dissociation or inactivation of the associated CTR1 kinase. nih.govnih.gov The cessation of CTR1 activity means it no longer phosphorylates EIN2. nih.gov

The dephosphorylation of EIN2 is a critical activation step. numberanalytics.com It leads to the proteolytic cleavage of the EIN2 protein, releasing its C-terminal domain (EIN2-CEND) from the ER membrane-bound N-terminal portion. mdpi.comnih.govresearchgate.net The liberated EIN2-CEND then translocates to the nucleus. mdpi.comresearchgate.net

Nuclear Events and Transcriptional Regulation

Inside the nucleus, the EIN2-CEND has two main functions. Firstly, it acts to stabilize a group of key transcription factors, namely ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1). nih.govnih.gov In the absence of ethylene, EIN3 and EIL1 are continuously targeted for degradation by the 26S proteasome, a process mediated by F-box proteins EBF1 and EBF2. nih.govresearchgate.net The EIN2-CEND is thought to inhibit the translation of EBF1/2 mRNA, thus preventing the degradation of EIN3/EIL1 and allowing them to accumulate. researchgate.netnsf.gov

Secondly, the stabilized EIN3/EIL1 proteins can now bind to the promoter regions of ethylene-responsive genes, including members of the ETHYLENE RESPONSE FACTOR (ERF) family of transcription factors. mdpi.comnih.gov This binding initiates a transcriptional cascade, altering the expression of a multitude of genes and ultimately bringing about the diverse physiological responses associated with ethylene, such as seed germination, fruit ripening, and stress responses. wikipedia.orgmdpi.com

Key Components of the Ethylene Signal Transduction Pathway

| Component | Localization | Function in Absence of Ethylene | Function in Presence of Ethylene |

|---|---|---|---|

| ETR1/ERS Family Receptors | Endoplasmic Reticulum (ER) Membrane | Active; bind to and activate CTR1. nih.govpnas.org | Inactive upon ethylene binding. nih.govnih.gov |

| CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1) | Associated with ER membrane via receptors | Active kinase; phosphorylates and inactivates EIN2. nih.govresearchgate.net | Inactive; releases repression of EIN2. mdpi.com |

| EIN2 (ETHYLENE INSENSITIVE 2) | ER Membrane | Inactive due to phosphorylation by CTR1. nih.gov | Dephosphorylated, cleaved, and C-terminal domain translocates to the nucleus. mdpi.comresearchgate.net |

| EIN3/EIL1 (ETHYLENE INSENSITIVE 3/EIN3-LIKE 1) | Nucleus | Targeted for degradation by EBF1/2 F-box proteins. nih.govresearchgate.net | Stabilized by EIN2 C-terminus; activate transcription of ethylene-responsive genes. nih.govnsf.gov |

| ERFs (ETHYLENE RESPONSE FACTORs) | Nucleus | Transcription is repressed. | Transcription is activated by EIN3/EIL1, leading to downstream responses. mdpi.comnih.gov |

Physiological and Developmental Phenotypes Induced by Methyl 1 Aminocyclopropanecarboxylate

Modulation of Vegetative Growth Processes

Treatment with methyl-ACC has been shown to restrain primary root elongation in plants such as Arabidopsis thaliana. researchgate.netvda.lt This inhibitory effect is a characteristic response to ethylene (B1197577), which plays a crucial role in modulating root growth. nih.gov The response to methyl-ACC is similar to the effects observed when plants are treated with ACC, the direct precursor of ethylene. researchgate.netvda.lt This modulation of root elongation is a key aspect of how the plant adapts its growth to various internal and external signals. nih.govresearchgate.net

Table 1: Effect of Methyl-ACC on Root Elongation in Arabidopsis

| Treatment | Observation | Reference |

| Methyl-ACC | Restrained root elongation | researchgate.net, vda.lt |

| ACC | Similar inhibition of root elongation | researchgate.net, nih.gov |

| Control | Normal root elongation | nih.gov |

Methyl-ACC promotes the development of root hairs. researchgate.netvda.lt Studies have demonstrated an increase in the number and density of root hairs in Arabidopsis seedlings following treatment with this compound. researchgate.net This response is consistent with the known effects of ethylene, which positively regulates root hair formation. nih.gov The promotion of root hair development is a critical aspect of plant nutrient and water uptake, and its modulation by ethylene agonists like methyl-ACC highlights a key regulatory pathway in plant development. nih.gov

Table 2: Influence of Methyl-ACC on Root Hair Formation in Arabidopsis

| Parameter | Effect of Methyl-ACC | Reference |

| Root Hair Number | Increased | researchgate.net |

| Root Hair Density | Increased | researchgate.net |

Regulation of Reproductive and Senescence Processes

Methyl-ACC plays a significant role in the later stages of the plant life cycle, including the ripening of fruits and the senescence of leaves and flowers.

The application of methyl-ACC accelerates the ripening of postharvest climacteric fruits, such as tomatoes. researchgate.netvda.lt This effect is attributed to its role as an ethylene agonist, triggering the cascade of ripening-related processes. researchgate.netvda.lt Ethylene is a key hormone that initiates and coordinates the biochemical changes associated with fruit ripening, including color development, softening, and aroma production. avocadosource.comresearchgate.net The ability of methyl-ACC to promote these processes underscores its potential as a plant growth regulator in the agricultural industry. researchgate.net

Table 3: Effect of Methyl-ACC on Postharvest Tomato Fruit

| Process | Effect of Methyl-ACC | Reference |

| Fruit Ripening | Accelerated | researchgate.net, vda.lt |

| Ethylene Release | Higher amount detected | researchgate.net |

Methyl-ACC has been observed to promote dark-induced leaf senescence. researchgate.netvda.lt Leaf senescence is a programmed degradation process that allows the plant to remobilize nutrients from aging leaves to other parts of the plant. nih.gov In the absence of light, this process is accelerated, and ethylene is a key signaling molecule in this pathway. nih.govnih.gov Treatment with methyl-ACC enhances these ethylene-related responses, leading to a more rapid progression of senescence in dark conditions. researchgate.net

Ethylene is a primary regulator of senescence in the flowers of many ornamental species, significantly impacting their postharvest longevity and quality. researchgate.netarccjournals.com As an ethylene agonist, methyl-ACC can influence these processes. researchgate.net The promotion of ethylene responses can lead to the acceleration of flower senescence, including petal wilting and abscission. cabidigitallibrary.org This highlights the compound's potential to modulate the postharvest life of cut flowers, a critical factor in the floriculture industry. researchgate.netresearchgate.net

Methyl 1 Aminocyclopropanecarboxylate in Stress Response and Hormonal Crosstalk

Participation in Plant Stress Response Pathways

The ethylene (B1197577) pathway, influenced by compounds like Methyl 1-aminocyclopropanecarboxylate (B118819), is integral to how plants perceive and react to external pressures. Ethylene is recognized as a key stress hormone, and its synthesis is triggered by numerous environmental stressors, including mechanical pressure, salinity, drought, and flooding. nih.govmdpi.com This response helps orchestrate a variety of physiological and molecular adjustments aimed at mitigating the harmful effects of stress. nih.gov

Mechanical stress, such as soil compaction or physical impedance, can trigger significant changes in plant growth, particularly in the roots. Research has demonstrated that various forms of cell wall stress can lead to a rapid reduction in the elongation of primary roots. nih.gov This response is dependent on the biosynthesis of 1-aminocyclopropane-1-carboxylic acid (ACC). nih.gov Compounds that act as ethylene agonists, like Methyl 1-aminocyclopropanecarboxylate, have been shown to restrain root elongation. researchgate.net The signaling cascade initiated by ACC in response to cell wall stress involves downstream components like auxin signaling and the production of superoxides to ultimately reduce root elongation. nih.gov Interestingly, this acute response to internal and external stress represents a novel signaling function of ACC that can be partially independent of ethylene perception itself. nih.govresearchgate.net

Salinity is a major abiotic stress that adversely affects plant growth and productivity, in part by inducing osmotic, ionic, and hormonal stresses. researchgate.net High salinity often leads to increased production of ethylene, which can negatively impact plant development. researchgate.net The plant's response to salt stress involves complex metabolic adjustments and the activation of stress-related genes to re-establish homeostasis. mdpi.com

Studies on wheat have shown that an aminocyclopropane-1-carboxylate oxidase gene (TaACO1), which catalyzes the final step in ethylene biosynthesis, can negatively regulate salinity stress tolerance. nih.gov Overexpression of this gene in Arabidopsis led to increased salt sensitivity during seed germination and root growth. nih.gov Conversely, inhibiting ethylene action, for instance with 1-methylcyclopropene (B38975) (1-MCP), has been shown to improve growth characteristics and yield in rice under salt stress by mitigating the negative effects of high ethylene production. researchgate.net This highlights the critical role of the ACC-to-ethylene pathway in mediating salt stress responses.

Ethylene is a central regulator in a plant's response to a wide spectrum of environmental challenges. nih.govmdpi.com Its role as a stress hormone is well-established, with its production being induced by various abiotic and biotic factors. mdpi.commdpi.com These stressors include drought, flooding, high and low temperatures, and nutrient deficiencies. mdpi.comnih.gov The ethylene signaling pathway integrates these external signals to coordinate a range of adaptive functions, from regulating growth and photosynthesis to modulating the metabolism of reactive oxygen species (ROS). nih.govmdpi.com By influencing a vast network of transcription factors, ethylene helps to fine-tune the plant's acclimation and defense strategies, making it a crucial component for survival under suboptimal conditions. nih.govresearchgate.net

Interactions and Crosstalk with Other Phytohormone Signaling

The ethylene signaling pathway does not operate in isolation. It is part of a complex and interconnected network of phytohormone signaling that collectively governs plant growth, development, and stress responses. The interplay between ethylene and other hormones, such as abscisic acid (ABA) and jasmonate (JA), can be synergistic or antagonistic, depending on the specific biological process and environmental context. researchgate.net

Abscisic acid (ABA) is another key hormone involved in stress responses, particularly in mediating drought tolerance and seed dormancy. frontiersin.orgmdpi.com The interaction between ethylene and ABA is multifaceted. While they often act antagonistically, a functional ethylene signaling pathway is also necessary for normal ABA responsiveness in certain processes. mdpi.comnih.gov

For instance, during seed germination, ethylene generally counteracts the inhibitory effects of ABA. frontiersin.org Conversely, ABA can limit ethylene's action by down-regulating its biosynthesis. mdpi.comfrontiersin.org In root growth, mutations that confer ethylene insensitivity also lead to reduced responsiveness to ABA, indicating that the ethylene pathway positively regulates ABA sensitivity in this context. nih.gov This complex crosstalk allows the plant to integrate different stress signals and mount a balanced response, such as regulating stomatal closure, where both hormones play crucial but sometimes opposing roles. mdpi.commdpi.com

| Interaction Context | Nature of Ethylene-ABA Crosstalk | Outcome |

| Seed Germination | Antagonistic | Ethylene promotes germination by counteracting ABA-induced dormancy. frontiersin.org |

| Root Growth | Complex | A functional ethylene pathway is required for normal ABA-inhibited root growth. nih.gov |

| Stomatal Movement | Antagonistic/Complex | Ethylene can inhibit ABA-induced stomatal closure in some species. mdpi.com |

| Biosynthesis | Antagonistic | ABA can repress the transcription of some ACC synthase genes, reducing ethylene production. mdpi.com |

Jasmonate (JA) is a phytohormone primarily associated with defense against necrotrophic pathogens and insect herbivores. oup.comnih.gov The signaling pathways of JA and ethylene are deeply intertwined, often converging to co-regulate gene expression. oup.comresearchgate.net This interaction is a classic example of hormonal synergy, but antagonism is also observed. oup.com

A primary point of convergence is the transcriptional activation of genes like ETHYLENE RESPONSE FACTOR1 (ERF1), which can be induced by ethylene, jasmonate, or synergistically by both. nih.gov This co-action is crucial for activating defense genes required for resistance to certain pathogens. oup.comnih.gov The molecular basis for this synergy involves ethylene promoting the accumulation of the transcription factor EIN3, while JA triggers the degradation of JAZ repressor proteins, which otherwise inhibit EIN3. oup.com

However, the relationship can also be antagonistic. For example, JA represses ethylene-induced apical hook formation, while ethylene can inhibit JA-mediated wound responses. oup.comnih.gov This reciprocal negative regulation allows the plant to fine-tune its responses, prioritizing specific defense or developmental programs based on the nature of the external stimulus. nih.govfrontiersin.org

| Interaction Context | Nature of Ethylene-JA Crosstalk | Key Molecular Players |

| Defense against Necrotrophic Fungi | Synergistic | Co-activation of defense genes like PDF1.2. oup.com |

| Apical Hook Formation | Antagonistic | JA inhibits the ethylene-induced hook. nih.gov |

| Wound Response | Antagonistic | Ethylene represses JA-induced wound-responsive genes at the wound site. nih.gov |

| Herbivore Defense | Complex | EIN3/EIL1 and MYC2 transcription factors show reciprocal repression to fine-tune responses. frontiersin.org |

Differential Regulation of ACS Proteins by Auxin, Gibberellic Acid, Cytokinin, and Brassinosteroids

The biosynthesis of ethylene, a key phytohormone in stress responses and developmental processes, is meticulously controlled through the regulation of 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) enzymes. These enzymes catalyze the rate-limiting step in ethylene production. The activity and abundance of ACS proteins are subject to complex regulatory networks involving other plant hormones, including auxin, gibberellic acid (GA), cytokinin, and brassinosteroids (BRs). These hormones differentially regulate ACS proteins at both the transcriptional and post-translational levels, allowing for fine-tuned control of ethylene synthesis in response to various internal and external cues.

Auxin is a well-established promoter of ethylene production, primarily acting at the transcriptional level. nih.gov It enhances the expression of a specific subset of ACS gene family members. nih.gov For instance, in Arabidopsis, exogenous application of indole-3-acetic acid (IAA) has been shown to enhance the constitutive expression of ACS2, ACS4, ACS5, ACS6, ACS7, ACS8, and ACS11 in the roots. nih.gov This transcriptional activation leads to an increased synthesis of ACS proteins and, consequently, a surge in ethylene production. This auxin-induced ethylene plays a critical role in various developmental processes, such as root gravitropism and lateral root formation.

In contrast to auxin's transcriptional control, cytokinin and brassinosteroids primarily regulate ACS activity at the post-translational level by modulating protein stability. nih.govresearchgate.net Both cytokinin and brassinosteroids have been found to increase the stability of a subset of ACS proteins, particularly the type 2 ACS isoforms like ACS5. nih.govresearchgate.net This stabilization is achieved by preventing their degradation through the 26S proteasome pathway. The mechanism of cytokinin-induced stabilization involves the canonical two-component signaling pathway. researchgate.net Brassinosteroids also act post-transcriptionally to enhance the stability of ACS5, and their effect can be additive to that of cytokinin. researchgate.net This post-translational regulation allows for a rapid response to hormonal signals, enabling swift adjustments in ethylene biosynthesis.

The influence of gibberellic acid on ACS proteins is also primarily at the post-translational level, affecting protein stability. Research has shown that gibberellic acid can promote the accumulation of certain ACS isoforms. maxapress.com Specifically, studies have demonstrated that gibberellic acid, along with cytokinins and brassinosteroids, promotes the accumulation of the type I ACS protein, AtACS2, in Arabidopsis seedlings. maxapress.com However, the steady-state levels of the type III isoform, myc-AtACS7, appear to be unaffected by these hormones, indicating a degree of specificity in their regulatory actions. maxapress.com

The differential regulation of ACS proteins by these four key phytohormones highlights the intricate crosstalk that governs ethylene biosynthesis. While auxin acts as a primary transcriptional activator for a broad range of ACS genes, cytokinin, brassinosteroids, and gibberellic acid provide a nuanced post-translational control, fine-tuning the stability of specific ACS isoforms. This multi-layered regulatory system enables plants to precisely control ethylene production in different tissues and at various developmental stages, as well as in response to environmental stresses.

Interactive Data Table: Hormonal Regulation of ACS Gene Expression in Arabidopsis Roots

| Gene | Basal Expression | Response to Indole-3-acetic acid (IAA) |

| ACS1 | Not Expressed | No Effect |

| ACS2 | Expressed | Enhanced Expression |

| ACS4 | Expressed | Enhanced Expression |

| ACS5 | Low Expression | Enhanced Expression |

| ACS6 | Expressed | Enhanced Expression |

| ACS7 | Expressed | Enhanced Expression (Localized) |

| ACS8 | Expressed | Enhanced Expression |

| ACS9 | Not Expressed | No Effect |

| ACS11 | Expressed | Enhanced Expression |

| Data derived from studies on 5-day-old light-grown seedlings. nih.gov |

Interactive Data Table: Post-Translational Regulation of Arabidopsis ACS Protein Stability by Hormones

| ACS Isoform | Type | Response to Cytokinin | Response to Brassinosteroids | Response to Gibberellic Acid |

| AtACS2 | I | Increased Accumulation | Increased Accumulation | Increased Accumulation |

| AtACS5 | II | Increased Stability | Increased Stability | Not Reported |

| myc-AtACS7 | III | No Effect on Steady-State Levels | No Effect on Steady-State Levels | No Effect on Steady-State Levels |

| This table summarizes the general effects observed on protein accumulation and stability. maxapress.com |

Advanced Research Methodologies and Emerging Directions in Methyl 1 Aminocyclopropanecarboxylate Studies

Omics Approaches in Elucidating Mechanisms

High-throughput 'omics' technologies are instrumental in providing a holistic view of the molecular changes induced by Methyl 1-aminocyclopropanecarboxylate (B118819). These approaches allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, offering an integrated understanding of the compound's impact on plant cellular networks.

Transcriptomic Analyses (e.g., RT-qPCR, de Novo Transcriptome Sequencing)

Transcriptomic analysis is a powerful tool for studying the effects of Methyl 1-aminocyclopropanecarboxylate on gene expression. Techniques like quantitative real-time PCR (RT-qPCR) and de novo transcriptome sequencing provide insights into how this compound modulates the genetic machinery of plants, particularly in relation to the ethylene (B1197577) biosynthesis and signaling pathways. researchgate.net

One of the key findings from transcriptomic studies is the upregulation of genes involved in ethylene biosynthesis following treatment with this compound. researchgate.net Research on detached tomato leaves has demonstrated that the application of methyl-ACC leads to a general increase in the expression of ethylene biosynthesis genes. researchgate.net This suggests that methyl-ACC, an analog of the natural ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC), acts as an agonist that promotes the plant's own ethylene production machinery at the transcriptional level. researchgate.net

De novo transcriptome sequencing is another valuable approach, especially for non-model organisms where a reference genome is not available. teachmephysiology.com This technique allows for the reconstruction of the transcriptome from short-read RNA sequencing data, enabling the identification and quantification of all expressed genes in a given tissue at a specific time. mdpi.com While specific de novo transcriptome sequencing studies on plants treated with this compound are not yet widely published, this methodology holds significant promise for future research. It could uncover novel genes and pathways that are responsive to this compound, providing a more comprehensive understanding of its mode of action beyond the known ethylene pathway.

Below is a data table summarizing the observed changes in the expression of key ethylene biosynthesis genes in tomato leaves upon treatment with this compound, as determined by RT-qPCR. researchgate.net

| Gene | Function in Ethylene Biosynthesis | Observed Expression Change with this compound Treatment | Reference |

|---|---|---|---|

| ACS (e.g., SlACS2, SlACS4) | ACC Synthase: Catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). | Upregulated | researchgate.net |

| ACO (e.g., SlACO1) | ACC Oxidase: Catalyzes the conversion of ACC to ethylene. | Upregulated | researchgate.net |

Metabolomic Profiling of Hormone and Metabolic Intermediates

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the small-molecule metabolites within a biological system. nih.gov This technique is particularly valuable for studying the intricate network of plant hormones and their metabolic intermediates, which are often present in low concentrations and exhibit dynamic changes in response to various stimuli. nih.gov The application of metabolomics to plants treated with this compound has the potential to reveal how this compound influences not only the ethylene biosynthesis pathway but also the broader hormonal and metabolic landscape of the plant.

Advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are central to plant metabolomics. nih.gov These methods offer high sensitivity and selectivity, enabling the simultaneous profiling of multiple phytohormone classes, including auxins, cytokinins, gibberellins, abscisic acid, jasmonates, and salicylates, from a single, small tissue sample. nih.gov

While specific metabolomic studies detailing the global changes in hormone and metabolic intermediates in response to this compound are not yet extensively documented in the literature, the methodology is well-established for related research. For instance, metabolomic analyses have been successfully employed to study the complex interplay and crosstalk between different phytohormones during various developmental processes and in response to environmental stresses. libretexts.org Given that this compound is an ethylene agonist, it is plausible that its application would lead to changes in the levels of other hormones that are known to interact with the ethylene signaling pathway. Future metabolomic research in this area would be invaluable for elucidating the downstream effects of methyl-ACC and understanding its influence on hormonal homeostasis.

Proteomic Investigations of Enzyme Regulation

Proteomics, the large-scale study of proteins, provides a powerful lens through which to examine the regulation of enzymes and other proteins in response to chemical treatments. researchgate.net By analyzing the abundance, modifications, and interactions of proteins, proteomics can offer mechanistic insights into how compounds like this compound exert their effects at the cellular level. researchgate.net The proteome is highly dynamic and reflects the functional state of a cell, making it a crucial layer of investigation in understanding the biological activity of exogenous compounds. researchgate.net

In the context of this compound, proteomic investigations would be particularly useful for understanding the regulation of enzymes within the ethylene biosynthesis and signaling pathways. For example, mass spectrometry-based quantitative proteomics could be used to determine if the application of methyl-ACC leads to changes in the abundance of key enzymes like ACC synthase (ACS) and ACC oxidase (ACO). frontiersin.org Such an analysis would complement transcriptomic data by confirming whether the observed upregulation of gene expression translates to an increase in protein levels.

Furthermore, proteomics can reveal post-translational modifications (PTMs) of enzymes, which are critical for regulating their activity, stability, and localization. researchgate.net Techniques such as phosphoproteomics could be employed to investigate whether methyl-ACC treatment leads to changes in the phosphorylation status of proteins involved in ethylene signaling, such as the ethylene receptors or downstream signaling components.

Although specific proteomic studies on plants treated with this compound are not yet prevalent in the scientific literature, the methodologies have been widely applied in plant biology to study responses to various stimuli. nih.govmdpi.com For instance, integrated proteomic and metabolomic analyses have been used to reveal significant changes in key metabolic pathways in plants under stress. vda.lt Future proteomic research on this compound could provide a deeper understanding of its mode of action and its impact on the broader cellular machinery.

Biochemical and Enzymatic Activity Assays

Biochemical and enzymatic activity assays are fundamental tools for characterizing the direct interactions between a compound and its target enzymes. In the study of this compound, these assays are crucial for determining whether the compound itself can be metabolized by enzymes in the ethylene biosynthesis pathway and how it might affect their activity.

Research has employed both in vivo and in vitro enzymatic activity assays to investigate the effect of this compound on ACC oxidase (ACO), the enzyme that catalyzes the final step in ethylene biosynthesis. researchgate.net In vivo assays, which measure the total ACO activity in tissue extracts, and in vitro assays, which use purified recombinant enzyme, provide complementary information about the compound's interaction with the enzyme.

Kinetic Studies of Enzyme-Substrate Interactions

Enzyme kinetic studies are essential for quantitatively describing the interactions between an enzyme and its substrates or inhibitors. nih.gov These studies involve measuring the rate of an enzyme-catalyzed reaction at different substrate concentrations to determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). teachmephysiology.com The K_m value is an indicator of the affinity of the enzyme for its substrate, while V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

In the context of this compound, kinetic studies would be invaluable for determining if it can act as a substrate for enzymes in the ethylene biosynthesis pathway, such as ACC synthase (ACS) or ACC oxidase (ACO). If methyl-ACC were a substrate for ACO, for example, it would be possible to determine its K_m and V_max values and compare them to those of the natural substrate, ACC. This would provide a quantitative measure of how efficiently the enzyme can utilize the synthetic analog.

Currently, detailed kinetic studies specifically investigating this compound as a substrate or inhibitor for key enzymes in the ethylene pathway are not widely available in the literature. However, the kinetic properties of these enzymes with their natural substrates are well-characterized. For instance, ACC synthase has a K_m of approximately 20 µM for its substrate S-adenosylmethionine (SAM). scielo.br For ACC oxidase, the apparent K_m for ACC can vary depending on the plant species and experimental conditions, with reported values in the micromolar range. nih.gov

Future kinetic studies are needed to fully elucidate the biochemical interactions of this compound with the enzymes of the ethylene biosynthesis pathway. Such studies would provide a more complete understanding of its mode of action and its potential to be metabolized by the plant.

Chemical Biology Strategies for Plant Hormone Research

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. In plant hormone research, chemical biology strategies are particularly powerful for dissecting complex signaling pathways and understanding the structure-function relationships of hormones and their analogs. The use of synthetic molecules, such as this compound, as probes to perturb and study biological processes is a hallmark of this approach. researchgate.net

The study of this compound serves as an excellent example of a chemical biology strategy in action. As a structural analog of the natural ethylene precursor, ACC, methyl-ACC provides a tool to investigate the specificity and regulation of the ethylene biosynthesis and signaling pathways. researchgate.net By comparing the effects of ACC and methyl-ACC, researchers can gain insights into the structural requirements for substrate recognition by enzymes and receptors in the pathway.

The identification of this compound as an ethylene agonist, rather than an antagonist, is a significant finding that contributes to our understanding of the structure-activity relationships of ACC analogs. researchgate.net Previous studies had identified other ACC analogs that act as ethylene antagonists by competitively binding to ACC oxidase. researchgate.net The discovery that a simple modification, the methylation of the carboxyl group, converts the molecule into an agonist highlights the subtle structural features that can dramatically alter biological activity. researchgate.net

Furthermore, the observation that methyl-ACC induces ethylene-related physiological responses, such as restrained root elongation and accelerated fruit ripening, and upregulates the expression of ethylene biosynthesis genes, demonstrates its utility as a chemical probe to activate the ethylene pathway. researchgate.net This allows for the study of the downstream consequences of ethylene signaling in a controlled manner. The use of such chemical tools is complementary to genetic approaches and provides a powerful strategy for advancing our knowledge of plant hormone biology.

Exploration of Structure-Function Relationships through Analog Synthesis

The investigation into the structure-function relationships of this compound (methyl-ACC) is intrinsically linked to its identity as a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. researchgate.netvda.lt The synthesis and study of various ACC analogs have revealed that minor molecular modifications can drastically alter biological activity, shifting the compound from an ethylene precursor or agonist to an antagonist. researchgate.net

Methyl-ACC is a notable example of how a simple esterification can modify the compound's effect. While many ACC analogs act as ethylene antagonists by competitively binding to the key ethylene biosynthesis enzyme ACC oxidase (ACO), methyl-ACC functions as an ethylene agonist. researchgate.netvda.lt Application of methyl-ACC to plants has been shown to trigger ethylene-related responses, such as inhibiting root elongation, increasing the number of root hairs, promoting leaf senescence, and accelerating the ripening of postharvest fruit. researchgate.netvda.lt This agonist activity is a direct consequence of the methyl ester group on the carboxyl function of the ACC molecule. The modification alters how the molecule interacts with biological systems, leading to an increase in ethylene production rather than an inhibition. researchgate.net

Research has demonstrated that tomato leaves treated with methyl-ACC release a higher amount of ethylene compared to controls. researchgate.netvda.lt Interestingly, this increased ethylene production does not appear to result from a direct effect on ACO activity. Both in vivo and in vitro studies have shown that methyl-ACC has no significant impact on the total activity of ACO enzymes. researchgate.netvda.lt This suggests a more complex mechanism of action, possibly involving the upregulation of ethylene biosynthesis genes, which has been observed through RT-qPCR analysis in treated tomato leaves. researchgate.net

The study of such analogs is crucial for understanding the precise structural requirements for binding and activity at the enzymatic and receptor levels. By comparing the effects of different analogs, researchers can map the functional significance of each part of the molecule.

| Compound | Structural Modification | Biological Activity |

| 1-aminocyclopropane-1-carboxylic acid (ACC) | Parent compound | Ethylene Precursor |

| This compound (methyl-ACC) | Methyl esterification of the carboxyl group | Ethylene Agonist researchgate.netvda.lt |

| Other ACC Analogs (e.g., quinazolinones) | Various modifications to the core structure | Ethylene Antagonists (inhibit ACC synthase) nih.gov |

Investigating this compound Metabolism in Diverse Biological Systems

A primary and highly probable metabolic pathway for methyl-ACC in both plant and microbial systems is enzymatic hydrolysis of the methyl ester bond. Carboxylesterases (CEs) are ubiquitous enzymes found in virtually all living organisms that catalyze the hydrolysis of carboxylesters into their corresponding carboxylic acid and alcohol. nih.govwikipedia.orgresearchgate.net These enzymes are known to preferentially catalyze the hydrolysis of methyl esters. researchgate.net Therefore, it is anticipated that methyl-ACC is hydrolyzed back into its parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), and methanol. nih.govresearchgate.net

Once converted back to ACC, the molecule enters the well-established ACC metabolic pathways within the organism. nih.govfrontiersin.org In plant systems, this includes:

Conversion to Ethylene: The regenerated ACC becomes a substrate for ACC oxidase (ACO), leading to the production of ethylene, which explains the observed agonist effects of methyl-ACC. nih.govfrontiersin.org

Conjugation: ACC can be conjugated to form various derivatives, effectively removing it from the active pool. The most common conjugate is 1-malonyl-ACC (MACC). frontiersin.orgfrontiersin.orgmdpi.com Other known conjugates include γ-glutamyl-ACC (GACC) and jasmonyl-ACC (JA-ACC). frontiersin.orgmdpi.com The formation of these conjugates is a key mechanism for regulating ACC homeostasis. mdpi.com

In microbial systems, particularly certain plant growth-promoting rhizobacteria (PGPR), the metabolism of ACC follows a different route. These bacteria can possess the enzyme ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia, utilizing it as a source of nitrogen and carbon. nih.govfrontiersin.orgfrontiersin.org This process can lower plant ethylene levels and promote growth. nih.govfrontiersin.org Consequently, if methyl-ACC is hydrolyzed to ACC in the rhizosphere, it could be metabolized by these beneficial bacteria.

| Biological System | Proposed Primary Metabolic Step | Subsequent Fate of Metabolite (ACC) |

| Plants | Hydrolysis by carboxylesterases to ACC and methanol. nih.govresearchgate.net | Conversion to ethylene via ACO; Conjugation to MACC, GACC, or JA-ACC. frontiersin.orgmdpi.com |

| Microorganisms (with ACC deaminase) | Hydrolysis by carboxylesterases to ACC and methanol. nih.govresearchgate.net | Cleavage by ACC deaminase to α-ketobutyrate and ammonia. nih.govfrontiersin.org |

Future Directions in Agricultural and Postharvest Research

The identification of this compound as an ethylene agonist opens several promising avenues for future research and application in agriculture and postharvest management. researchgate.netvda.lt Its ability to stimulate ethylene-related responses makes it a potential new plant growth regulator (PGR) for manipulating physiological processes in crops. researchgate.net

In Agriculture: Future agricultural research will likely focus on optimizing the application of methyl-ACC to enhance desirable traits in various crops. This includes field studies to determine its efficacy in promoting uniform ripening in climacteric fruits, which could facilitate mechanized harvesting and improve marketability. Research could also explore its role in stress physiology, as ethylene is a key signaling molecule in plant responses to both biotic and abiotic stresses. Understanding how exogenous application of an ethylene agonist like methyl-ACC influences crop resilience to drought, salinity, or pathogen attack is a critical area for future investigation.

In Postharvest Management: In the postharvest sector, where ethylene management is crucial, methyl-ACC could be developed as a tool for controlled ripening. rsc.orgfrontiersin.org For fruits that are harvested mature but unripe, application of methyl-ACC could initiate and synchronize the ripening process just before marketing, ensuring optimal quality for consumers. This contrasts with ethylene inhibitors, which are used to delay ripening and extend storage life. frontiersin.orgacs.org

Further research should integrate methyl-ACC with emerging postharvest technologies. mdpi.comishs.org For instance, developing controlled-release formulations could provide a sustained and predictable ripening response. Combining methyl-ACC treatment with modified atmosphere packaging (MAP) or other physical treatments could create synergistic effects, further refining quality control of fresh produce. mdpi.com A key research goal will be to fully elucidate its mechanism of action. Since it upregulates ethylene biosynthesis genes without directly affecting ACO, future studies should focus on identifying the upstream signaling components that mediate this response. researchgate.net This knowledge will be fundamental for developing more targeted and efficient applications.

| Research Area | Objective | Potential Impact |

| Agricultural Field Trials | Optimize application methods to synchronize and accelerate fruit ripening in various crops. | Improved harvest efficiency, enhanced fruit quality, and increased market value. |

| Crop Stress Physiology | Investigate the effect of methyl-ACC on plant tolerance to environmental stressors. | Development of new strategies to enhance crop resilience and maintain yields in challenging conditions. |

| Controlled Ripening Protocols | Develop postharvest protocols for on-demand ripening of climacteric fruits. | Reduced postharvest losses, extended market reach, and improved consumer satisfaction with fruit quality. rsc.orgfrontiersin.org |

| Integration with Emerging Technologies | Combine methyl-ACC with controlled-release systems, smart packaging, or other non-destructive monitoring technologies. mdpi.comishs.org | Creation of advanced, integrated systems for precise postharvest supply chain management. |

| Mechanistic Studies | Elucidate the molecular pathway through which methyl-ACC upregulates ethylene biosynthesis genes. researchgate.net | Deeper understanding of ethylene regulation, enabling the design of more specific and effective plant growth regulators. |

Q & A

Q. What is the role of methyl 1-aminocyclopropanecarboxylate in ethylene signaling pathways, and how does its structure influence this activity?

this compound acts as a novel ethylene agonist by structurally mimicking 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in plants. Its cyclopropane ring and amino-carboxylate functional groups enable competitive binding to ethylene receptors, promoting ethylene-like responses such as accelerated fruit ripening and senescence. Experimental validation includes:

- Arabidopsis thaliana mutant assays (e.g., eto1 mutants with impaired ethylene synthesis), where the compound restored ethylene responses .

- HPLC-based quantification of ethylene production in treated plant tissues compared to ACC controls .

- Structural analogs lacking the cyclopropane ring showed reduced activity, confirming the importance of ring strain in receptor binding .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, general safety measures for cyclopropane derivatives include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Tightly sealed containers in cool, dry conditions to avoid degradation or reactivity .

- Ventilation: Use fume hoods during synthesis or high-concentration handling to mitigate inhalation risks .

- Incompatibilities: Avoid strong oxidizers and acids, as cyclopropane rings are prone to ring-opening reactions under harsh conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across plant species?

Discrepancies in ethylene agonist activity (e.g., strong effects in Arabidopsis vs. weaker responses in monocots) may arise from:

- Receptor specificity: Ethylene receptor isoforms vary between species; molecular docking studies can identify binding affinity differences .

- Concentration gradients: Dose-response assays (e.g., 0.1–100 µM ranges) clarify threshold concentrations for bioactivity .

- Metabolic stability: LC-MS/MS can track compound degradation in planta, as rapid hydrolysis may reduce efficacy in certain tissues .

- Comparative studies: Parallel testing with ACC and ethylene inhibitors (e.g., 1-MCP) validates target specificity .

Q. What synthetic strategies optimize the yield and stereochemical purity of this compound?

Key methodologies include:

- Cyclopropanation: Ring-closing via Simmons-Smith reaction or transition metal-catalyzed [2+1] cycloaddition, using iodomethane and zinc-copper couples .

- Stereocontrol: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carbenoid insertion) to enforce (1R,2S) configurations .

- Purification: Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >98% purity .

- Analytical validation: H/C NMR for stereochemical confirmation; elemental analysis for stoichiometric integrity .

Q. How does this compound compare to ACC in modulating ethylene biosynthesis enzymes?

Unlike ACC, which is metabolized by ACC oxidase (ACCO) to ethylene, this compound:

- Bypasses ACCO: Directly activates ethylene receptors without requiring enzymatic conversion, as shown in in vitro receptor-binding assays .

- Inhibits ACC deaminase (ACCD): Competes with ACC for binding to ACCD, reducing ethylene catabolism in microbial co-cultures (e.g., Pseudomonas spp.) .

- pH stability: The methyl ester group enhances stability in alkaline rhizospheric environments compared to ACC, which degrades rapidly at pH >7.0 .

Methodological Considerations

Q. What experimental controls are critical when assessing ethylene-related phenotypes in this compound-treated plants?

Essential controls include:

- Negative controls: Untreated plants and vehicle-only (e.g., DMSO) treatments to rule out solvent effects .

- Positive controls: ACC or ethylene gas treatments to benchmark response magnitudes .

- Genetic controls: Ethylene-insensitive mutants (e.g., etr1-1 in Arabidopsis) to confirm compound specificity .